molecular formula C10H12FNO B11755933 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one

Cat. No.: B11755933
M. Wt: 181.21 g/mol
InChI Key: XBNWRZZCJINPMH-UHFFFAOYSA-N
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Description

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol It is known for its unique structure, which includes an amino group, an ethyl group, and a fluorine atom attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one typically involves the reaction of 2-amino-5-ethyl-3-fluorobenzaldehyde with an appropriate reagent to form the ethanone derivative . One common method includes the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-5-ethyl-3-fluorophenyl)ethan-1-one include:

    1-(2-Amino-5-fluorophenyl)ethan-1-one: Lacks the ethyl group, which may affect its reactivity and binding properties.

    1-(2-Amino-3-fluorophenyl)ethan-1-one: The position of the fluorine atom is different, leading to variations in chemical behavior.

    1-(2-Amino-4-fluorophenyl)ethan-1-one: Another positional isomer with distinct properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-(2-amino-5-ethyl-3-fluorophenyl)ethanone

InChI

InChI=1S/C10H12FNO/c1-3-7-4-8(6(2)13)10(12)9(11)5-7/h4-5H,3,12H2,1-2H3

InChI Key

XBNWRZZCJINPMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)F)N)C(=O)C

Origin of Product

United States

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